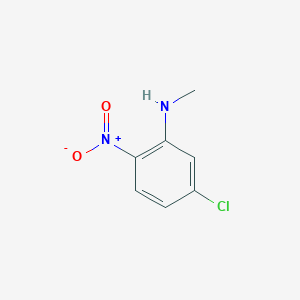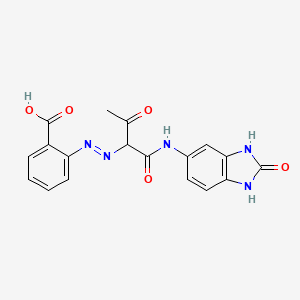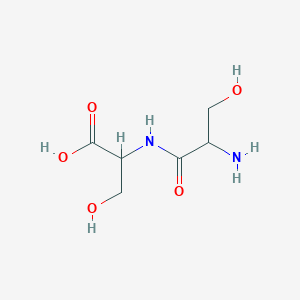![molecular formula C12H8O2 B1582991 3-Hidroxidibenzo[b,d]furano CAS No. 20279-16-7](/img/structure/B1582991.png)
3-Hidroxidibenzo[b,d]furano
Descripción general
Descripción
Dibenzofuran-3-ol: is a heterocyclic organic compound that consists of two benzene rings fused to a central furan ring, with a hydroxyl group attached to the third carbon of the furan ring. This compound is part of the dibenzofuran family, which is known for its aromatic properties and presence in various biologically active molecules .
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Dibenzofuran-3-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Compounds derived from dibenzofuran-3-ol have shown potential in drug development, particularly for their anti-tumor and anti-viral activities.
Industry:
Análisis Bioquímico
Biochemical Properties
Dibenzofuran-3-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, dibenzofuran-3-ol has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, affecting their function.
Cellular Effects
Dibenzofuran-3-ol exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, dibenzofuran-3-ol can modulate the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in oxidative stress response, thereby influencing cellular redox status and metabolism.
Molecular Mechanism
The molecular mechanism of action of dibenzofuran-3-ol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, dibenzofuran-3-ol has been found to inhibit the activity of certain kinases, which are essential for signal transduction pathways . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dibenzofuran-3-ol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or heat . Long-term exposure to dibenzofuran-3-ol in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of dibenzofuran-3-ol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity. At high doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which dibenzofuran-3-ol exerts its optimal effects without causing significant toxicity.
Metabolic Pathways
Dibenzofuran-3-ol is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The metabolic flux and levels of metabolites can be influenced by various factors, including the presence of other xenobiotics and the physiological state of the organism.
Transport and Distribution
Within cells and tissues, dibenzofuran-3-ol is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of dibenzofuran-3-ol within specific cellular compartments can affect its activity and function. For instance, its interaction with lipid membranes can influence membrane fluidity and integrity.
Subcellular Localization
The subcellular localization of dibenzofuran-3-ol is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, dibenzofuran-3-ol may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization of Diarylether Derivatives: One common method involves the cyclization of diarylether derivatives.
Cycloetherification Reactions: Another method involves cycloetherification reactions of phenols with internal leaving groups such as halogens, formates, or nitro groups.
Industrial Production Methods: Industrial production of dibenzofuran-3-ol often involves the extraction from coal tar, where dibenzofuran is present as a minor component. The compound can then be further modified to introduce the hydroxyl group at the desired position .
Análisis De Reacciones Químicas
Types of Reactions:
Electrophilic Reactions: Dibenzofuran-3-ol undergoes electrophilic reactions such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di-lithiation, which can be further used for various synthetic transformations.
Common Reagents and Conditions:
Halogenation: Typically involves halogens like chlorine or bromine in the presence of a catalyst.
Friedel-Crafts Reactions: Uses reagents like aluminum chloride (AlCl3) as a catalyst.
Lithiation: Utilizes butyl lithium under anhydrous conditions.
Major Products:
Halogenated Dibenzofuran-3-ol: Formed through halogenation reactions.
Substituted Dibenzofuran-3-ol: Products of Friedel-Crafts reactions with various substituents.
Mecanismo De Acción
Molecular Targets and Pathways: Dibenzofuran-3-ol and its derivatives exert their effects through various molecular pathways. For instance, in anti-inflammatory treatments, compounds like bergapten inhibit the production of pro-inflammatory cytokines . The exact mechanism can vary depending on the specific derivative and its target application.
Comparación Con Compuestos Similares
Benzofuran: A simpler structure with one benzene ring fused to a furan ring.
Dibenzothiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen in the furan ring.
Carbazole: Contains a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness: Dibenzofuran-3-ol is unique due to its specific hydroxyl substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in pharmaceutical and industrial applications .
Propiedades
IUPAC Name |
dibenzofuran-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQIZPVZGYUGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174128 | |
| Record name | Dibenzofuran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20279-16-7 | |
| Record name | 3-Dibenzofuranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20279-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzofuran-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzofuran-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















